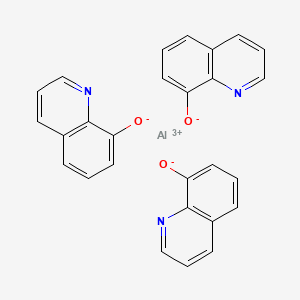

Aluminium tri(quinolin-8-olate)

Description

Historical Context and Evolution of Research on Aluminium tri(quinolin-8-olate)

The use of 8-hydroxyquinoline (B1678124) metal complexes dates back to their application in analytical chemistry for the gravimetric determination of metal cations. d-nb.info However, the pivotal moment for Alq3 came in 1987 when Ching W. Tang and Steven VanSlyke of Eastman Kodak reported the first efficient organic light-emitting diode (OLED). icm.edu.plossila.com Their device utilized a two-layer structure with Alq3 serving as both the electron-transporting material and the light-emitting layer. icm.edu.placs.org This discovery sparked intensive research into Alq3 and other metaloquinolates for electroluminescent applications. ossila.com

Early research focused on understanding the fundamental properties of Alq3, including its synthesis and purification. Traditional synthesis involves the reaction of 8-hydroxyquinoline with an aluminium(III) source, such as aluminium chloride or aluminium nitrate (B79036), in a solvent. ontosight.airesearchgate.net Various methods, including simple precipitation and more advanced one-step syntheses from high-purity precursors, have been developed to obtain Alq3 with the high purity required for electronic devices. aip.orgnih.govresearchgate.net

A significant area of investigation has been the isomerism of Alq3. The molecule exists as two geometric isomers: meridional (mer) and facial (fac), which differ in the arrangement of the ligands around the central aluminium atom. researchgate.netacs.org It was later discovered that the common green luminescence of Alq3 is associated with the mer-isomer, while the fac-isomer can produce blue fluorescence. acs.org This understanding has led to methods for the configuration-specific synthesis of each isomer to tune the optical properties of the material. acs.org

Furthermore, research has identified several crystalline polymorphs of Alq3, including α, β, γ, δ, and ε phases. d-nb.infomdpi.comresearchgate.net Each polymorph exhibits distinct molecular packing and, consequently, different optical and charge transport properties. researchgate.net For instance, the δ-phase is known for its blueshifted fluorescence compared to the more common α-phase. d-nb.info

Significance of Aluminium tri(quinolin-8-olate) in Coordination Chemistry and Materials Science Research

Alq3 holds a prominent position in both coordination chemistry and materials science due to its unique combination of properties and its role in pioneering organic electronics.

In Coordination Chemistry:

Aluminium tri(quinolin-8-olate) is a classic example of a chelate complex, where a central metal ion is bonded to multidentate ligands. The 8-hydroxyquinolinate anion acts as a bidentate ligand, coordinating to the aluminium(III) ion through its nitrogen and oxygen atoms to form a stable octahedral geometry. acs.org The study of Alq3 has provided valuable insights into:

Isomerism in Octahedral Complexes: The existence and selective synthesis of the meridional and facial isomers of Alq3 have offered a practical system for studying geometric isomerism and its influence on the physical and photophysical properties of coordination compounds. researchgate.netacs.org

Ligand-to-Metal Charge Transfer: The electronic structure of Alq3 is characterized by the highest occupied molecular orbital (HOMO) being localized on the phenoxide ring of the quinoline (B57606) ligand and the lowest unoccupied molecular orbital (LUMO) residing on the pyridyl side. icm.edu.pl This facilitates efficient charge injection and transport, a key aspect of its functionality in OLEDs.

Photophysical Properties: The strong green photoluminescence of the mer-isomer of Alq3 is a result of radiative decay from the first excited singlet state. ias.ac.in Understanding the factors that influence its quantum yield, such as molecular structure and intermolecular interactions, has been a major focus of research.

In Materials Science Research:

The discovery of electroluminescence in Alq3 revolutionized the field of materials science, leading to the development of organic light-emitting diodes (OLEDs). Its significance in this field is multifaceted:

Emissive and Electron Transport Material in OLEDs: Alq3 is a key component in many OLEDs, serving as both the light-emitting layer and the electron transport layer. ossila.comamericanelements.com Its ability to form stable amorphous thin films through thermal evaporation is crucial for device fabrication. icm.edu.pl

Host Material for Phosphorescent Emitters: Alq3 is often used as a host material for phosphorescent dopants in OLEDs. ias.ac.in This allows for the harvesting of both singlet and triplet excitons, leading to higher device efficiencies.

Foundation for New Materials: The success of Alq3 has spurred the development of a vast array of related metal-quinoline complexes with tailored electronic and optical properties. By substituting the quinoline ligand or changing the central metal ion, researchers have been able to achieve emission colors spanning the entire visible spectrum. ias.ac.in

Applications Beyond OLEDs: While most famous for its use in OLEDs, research has also explored the use of Alq3 in other areas, such as organic solar cells and as a component in organic bistable devices. wikipedia.org

Below is a table summarizing some of the key properties of Aluminium tri(quinolin-8-olate):

| Property | Value | References |

| Chemical Formula | C₂₇H₁₈AlN₃O₃ | americanelements.comwikipedia.org |

| Molecular Weight | 459.43 g/mol | americanelements.comsigmaaldrich.com |

| Appearance | Yellow-green to olive green powder | americanelements.com |

| Melting Point | > 300 °C | americanelements.comchemsrc.com |

| Isomers | Meridional (mer), Facial (fac) | researchgate.netacs.org |

| Common Emission Peak (mer-Alq3) | ~515-530 nm (Green) | mdpi.comias.ac.in |

| Emission Peak (fac-Alq3) | Blue region | acs.org |

Overview of Key Academic Disciplines Engaging with Aluminium tri(quinolin-8-olate) Studies

The multifaceted nature of Aluminium tri(quinolin-8-olate) has led to its study across a range of scientific disciplines:

Inorganic and Coordination Chemistry: Chemists in this field focus on the synthesis, purification, and characterization of Alq3 and its derivatives. researchgate.netnih.gov They investigate the coordination environment of the aluminium ion, the nature of the metal-ligand bonding, and the stereochemistry of the complex, including the selective synthesis of its isomers. acs.org

Materials Science: Materials scientists are primarily interested in the properties of Alq3 that make it suitable for electronic and optoelectronic applications. ontosight.ai This includes studying its thermal and morphological stability, thin-film formation, and its performance in devices like OLEDs. icm.edu.placs.org Research in this area also explores the development of new materials based on the Alq3 structure. ias.ac.in

Condensed Matter Physics and Applied Physics: Physicists in these disciplines investigate the fundamental electronic and optical processes that occur in Alq3. This includes studying charge transport mechanisms, photoluminescence and electroluminescence phenomena, and exciton (B1674681) dynamics. researchgate.netaip.orgoptica.org They also work on device physics, aiming to understand and optimize the performance of Alq3-based OLEDs. jst.go.jp

Analytical Chemistry: While its historical use in gravimetric analysis is now less common, analytical techniques remain crucial for the characterization and quality control of Alq3. d-nb.info Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and various forms of chromatography are used to ensure the purity of the material, which is critical for device performance. nih.govresearchgate.net

Computational and Theoretical Chemistry: Theoretical chemists use computational methods, such as density functional theory (DFT), to model the electronic structure, geometry, and spectroscopic properties of Alq3 isomers and polymorphs. researchgate.netias.ac.in These calculations provide a deeper understanding of the structure-property relationships and can guide the design of new materials with enhanced properties.

Structure

3D Structure of Parent

Properties

CAS No. |

24731-66-6 |

|---|---|

Molecular Formula |

C9H7AlNO |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

aluminum;quinolin-8-olate |

InChI |

InChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |

InChI Key |

XAIDAKZDWHHFGM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3] |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.[Al] |

Other CAS No. |

24731-66-6 |

Synonyms |

tris-(8-hydroxyquinoline)aluminum |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Precursor Chemistry

Diverse Synthetic Routes for Aluminium tri(quinolin-8-olate) Fabrication

The synthesis of Alq3 can be broadly categorized into solution-based methods, which are advantageous for large-scale production, and vapor-phase methods, which are critical for the fabrication of high-quality thin films essential for electronic devices.

Solution-phase synthesis is the most common method for producing Alq3 powder. The fundamental reaction involves combining an aluminum(III) source with 8-hydroxyquinoline (B1678124) in a suitable solvent. wikipedia.org The general chemical equation for this reaction is:

Al³⁺ + 3C₉H₇NO → Al(C₉H₆NO)₃ + 3H⁺ wikipedia.org

Various aluminum salts, such as aluminum nitrate (B79036) or aluminum chloride, can be used as the aluminum source. nih.govnih.gov The reaction is typically carried out in an alcoholic solvent like ethanol (B145695) or isopropanol. nih.govnih.gov A key step in the process is the adjustment of the solution's pH, often through the addition of a base like potassium hydroxide (B78521) (KOH) or ammonia (B1221849) hydroxide, which facilitates the precipitation of the Alq3 complex. nih.govnih.govresearchgate.net

One specific protocol involves mixing an ethanolic solution of 8-hydroxyquinoline (0.3 M) with an ethanolic solution of aluminium chloride (AlCl₃, 0.22 M). The pH is then neutralized using a KOH solution, and the mixture is refluxed at 70°C for several hours. The resulting yellow precipitate is collected, washed with ethanol and deionized water, and dried under vacuum. nih.gov Another approach utilizes a mixture of double-distilled water and acetic acid to dissolve the 8-hydroxyquinoline. troindia.in

Optimization of these methods focuses on maximizing yield and, crucially, purity. High-purity Alq3 (e.g., 99.995 wt%) is essential for electronic applications, and achieving this often requires extensive purification steps like multiple washes and vacuum sublimation of the crude product. nih.gov The synthesis of Alq3 nanocrystals can also be achieved through a solution-based method by dissolving Alq3 powder in a solvent like chloroform (B151607) and then mixing it with an aqueous surfactant solution to form a latex from which the nanocrystals are isolated. google.com

Table 1: Comparison of Solution-Phase Synthesis Parameters

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Aluminum Source | Aluminium chloride (AlCl₃) | Not specified |

| Ligand Source | 8-hydroxyquinoline | 8-hydroxyquinoline |

| Solvent | Ethanol | Double distilled water, Acetic acid |

| Base | Potassium hydroxide (KOH) | N₄OH |

| Reaction Condition | Reflux at 70°C for 5 hours | Stirring, dropwise addition of base |

| Product Form | Yellow precipitate | Crystalline and homogeneous form |

| Reference | nih.gov | troindia.in |

Vapor deposition encompasses a group of techniques where a material is vaporized and then condensed to form a solid film on a substrate. These methods are indispensable for creating the uniform, high-quality thin films of Alq3 required for organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.netexlibrisgroup.com

Physical Vapor Deposition (PVD) is a widely employed technique for fabricating Alq3 thin films. researchgate.netresearchgate.net In a typical PVD process, solid Alq3 powder is heated in a high-vacuum chamber until it sublimes. The resulting vapor then travels and deposits onto a cooler substrate, forming a thin, amorphous, or polycrystalline film. exlibrisgroup.comacs.org

The properties of the resulting film are highly dependent on the deposition parameters. Key control parameters include:

Substrate Temperature (T_sub): The temperature of the substrate during deposition significantly affects the molecular packing and surface morphology of the film. exlibrisgroup.comuoa.gr

Deposition Rate: The rate at which the material deposits on the substrate also influences the film's structure and can impact device performance. exlibrisgroup.comuoa.grresearchgate.net

Studies have shown that these parameters control the tendency for molecular layering and the orientation of molecules within the film, creating an anisotropic structure. exlibrisgroup.comacs.org For instance, adjusting the substrate temperature and deposition rate can alter the layer spacing within the Alq3 glass. uoa.gr A specialized PVD technique, known as oblique-angle deposition, where the vapor flux arrives at the substrate at a steep angle, can be used to engineer the film's refractive index and induce polarized photoluminescence. ifo.lviv.ua

Thermal evaporation is a specific and common form of PVD used for Alq3 film deposition. eafit.edu.coscielo.org.co The process involves resistively heating a "boat" or crucible containing the Alq3 source material in a vacuum, causing it to evaporate and coat a substrate. delmarphotonics.comlesker.com The rate of evaporation is a critical parameter that can be controlled to optimize film quality. Research has demonstrated that increasing the deposition rate (e.g., from 0.3 to 1.5 Å/s) can lead to a threefold increase in the luminescence efficiency of an OLED, along with a decrease in surface roughness. researchgate.net

A novel, one-step synthesis and deposition approach involves the reaction of commercial aluminum oxide (Al₂O₃) with 8-hydroxyquinoline vapor at elevated temperatures (190–240 °C). This method produces high-purity Alq3 directly on the surface of the alumina (B75360) grains, which can then be used as a source for subsequent thermal evaporation. nih.govresearchgate.net

Table 2: Effect of Thermal Evaporation Rate on Alq3 Film Properties

| Deposition Rate | Luminescence Efficiency | Surface Roughness |

|---|---|---|

| 0.3 Å/s | Lower | 4.4 nm |

| 1.5 Å/s | ~3x Higher | 1.0 nm |

| Reference | researchgate.net | researchgate.net |

Electrospray deposition offers an alternative to vacuum-based techniques for creating Alq3 films. In this method, a solution containing Alq3, often mixed with a binder polymer like polystyrene (PS), is pumped through a nozzle at a high voltage. tandfonline.com The strong electric field atomizes the solution into a fine spray of charged droplets. As the solvent evaporates, a thin film of the Alq3-polymer composite is deposited onto the substrate.

This technique has been successfully used to produce uniform and smooth electroluminescent films. tandfonline.com A key advantage is its potential for creating films on flexible substrates, making it a promising method for the fabrication of flexible OLEDs. The optimization of the substrate temperature during the spray deposition process is crucial for controlling the layer's morphology and uniformity. tandfonline.com

Hydrothermal and solvothermal methods utilize solvents under elevated temperature and pressure to control the synthesis and crystallization of materials. These techniques are particularly effective for producing nanomaterials with specific morphologies.

While less common for Alq3 than solution or vapor methods, a surfactant-assisted hydrothermal route has been successfully employed to synthesize Alq3 nanorods. In this method, a surfactant is used to direct the growth of the Alq3 crystals into a rod-like shape. researchgate.net Another approach, which can be considered a form of solvothermal processing, involves dissolving Alq3 powder in an organic solvent, creating a latex with a surfactant in water, and then removing the solvent by heating (e.g., at 60°C for 4 hours). google.com This process can yield Alq3 nano-rods with diameters of approximately 900 nanometers or nano-spheres with diameters ranging from 50 to 300 nanometers, depending on the specific conditions and surfactants used. google.com These methods highlight the potential of solution-based crystallization under controlled temperature and environment to precisely engineer the morphology of Alq3 at the nanoscale. google.comresearchgate.net

Vapor Deposition Techniques: Principles and Control Parameters

Precursor Design and Ligand Engineering for Aluminium tri(quinolin-8-olate) Derivatives

The properties of Alq3 can be finely tuned by modifying the chemical structure of its constituent parts: the 8-hydroxyquinoline ligands and the aluminum precursor. This targeted design allows for the synthesis of derivatives with optimized electronic, photophysical, and morphological characteristics.

The 8-hydroxyquinoline (HQ) ligand is not a static component but a versatile scaffold that can be chemically modified to alter the properties of the resulting aluminum complex. Researchers have developed various synthetic routes to introduce different functional groups onto the quinoline (B57606) ring system. For instance, substitutions at the 5-position of the ring are common. One approach involves the synthesis of 5-substituted-8-oxyquinoline derivatives, where bulky groups like triphenyl or tert-butyl are incorporated. scientific.net These modifications can influence the solubility of the resulting complexes in non-polar solvents and can lead to different luminescent properties, such as blue luminescence in the solid state. scientific.nettroindia.in

Another important modification is the introduction of sulfonic acid groups. The synthesis of 8-hydroxyquinoline-5-sulfonic acid, for example, leads to the formation of Tris(8-hydroxyquinoline-5-sulfonic acid) aluminum [Al(qS)3] when complexed with aluminum. researchgate.net This particular substitution has been shown to improve the environmental stability of the material compared to the parent Alq3. researchgate.net The Skraup method is a classic organic reaction used for the synthesis of quinolines, which can be adapted to produce 8-hydroxyquinoline itself, providing a foundational technique for further derivatization. pku.edu.cn

The table below summarizes examples of substituted 8-hydroxyquinoline ligands and the rationale for their use.

| Substituent Group | Position on Quinoline Ring | Synthetic Method Highlight | Purpose of Substitution |

| Triphenyl, tert-butyl | 5 | Not specified | Induce blue luminescence and aggregation-induced emission enhancement (AIEE) scientific.net |

| Sulfonic acid (-SO3H) | 5 | Not specified | Improve environmental stability and reduce free radicals researchgate.net |

| Various Aryl groups | 4 | Knoevenagel condensation followed by cyclization | Create pyrano[3,2-h]quinolines for potential biological applications nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

The choice of the aluminum precursor is critical in directing the assembly of the Alq3 complex and influencing its final properties, including its isomeric form (meridional or facial). researchgate.netresearchgate.net While common laboratory syntheses often use aluminum salts like aluminum nitrate [Al(NO3)3] or aluminum chloride in solution researchgate.netmdpi.com, research has explored more advanced and direct precursors.

One innovative approach utilizes high-purity aluminum oxide (Al2O3) powder as the aluminum source. mdpi.comnih.govresearchgate.net In a one-step, solvent-free reaction, Al2O3 is treated with 8-hydroxyquinoline vapor at elevated temperatures (190–240 °C). nih.govresearchgate.net This method produces high-purity Alq3 (99.998 wt%) directly on the surface of the alumina grains, bypassing the need for organic solvents and multi-step purification procedures. mdpi.comnih.govresearchgate.net

Another rationally designed precursor is Aluminium 8-hydroxyquinolinate N-oxide, [Al(qNO)3]. This complex can act as a precursor itself for the synthesis of heterometallic aluminum–lanthanide complexes. mdpi.com The N-oxide ligand modifies the coordination environment, facilitating the formation of dinuclear species where the aluminum and a lanthanide ion are bridged by oxygen atoms. mdpi.com The use of aluminum hydroxide oxide (AlO(OH)) in refluxing deionized water has also been shown to yield Alq3, with the reaction time influencing the isomeric outcome. science.gov

These examples highlight a shift from simple soluble salts to solid-state or specifically functionalized precursors that offer greater control over purity, isomer formation, and the synthesis of more complex molecular architectures.

Green Chemistry Principles in Aluminium tri(quinolin-8-olate) Synthesis

Traditional methods for synthesizing Alq3 often rely on organic solvents and require extensive purification, generating significant chemical waste. mdpi.comnih.gov In response, green chemistry principles are being increasingly applied to develop more sustainable and efficient synthetic routes.

A key development is the move towards solvent-free or water-based syntheses. The direct reaction of aluminum oxide with 8-hydroxyquinoline vapor is a prime example of a solvent-free method that simplifies the process and reduces waste. mdpi.comnih.gov Similarly, synthesizing Alq3 by refluxing the reactants in deionized water represents a greener alternative to organic solvents. science.gov While not specific to Alq3, the synthesis of the related magnesium complex, MgQ2, in distilled water at 90°C demonstrates the feasibility of aqueous routes for metal-quinoline complexes. researchgate.net

The use of alternative energy sources is another tenet of green chemistry. Microwave-assisted synthesis is an attractive option that can lead to significant energy savings, shorter reaction times, and increased product yields. youtube.com This technique has been applied to the synthesis of various inorganic materials and holds promise for the efficient production of Alq3. youtube.comgoogle.com

Furthermore, methods that allow for the recycling and reuse of solvents contribute to a greener process. A method for producing Alq3 nanocrystals involves dissolving Alq3 powder in an organic solvent, which is later removed by vaporization and can be collected, cooled, and reused. google.com

The table below compares conventional and green synthesis approaches for Alq3.

| Synthesis Parameter | Conventional Method | Green Chemistry Approach |

| Solvent | Isopropanol, ethanol, chloroform researchgate.netmdpi.comgoogle.com | Water, or solvent-free (vapor-solid reaction) mdpi.comnih.govscience.gov |

| Aluminum Source | Aluminum nitrate, aluminum chloride researchgate.netmdpi.com | High-purity aluminum oxide (Al2O3), AlO(OH) mdpi.comnih.govscience.gov |

| Energy Source | Conventional heating | Microwave irradiation youtube.com |

| Process | Multi-step with complex purification mdpi.comnih.gov | One-step synthesis, simplified purification mdpi.comnih.gov |

| Byproducts | Acidic waste, used organic solvents researchgate.net | Primarily water nih.govscience.gov |

This table is generated based on data from the text and is for illustrative purposes.

By embracing these green chemistry principles, the synthesis of Aluminium tri(quinolin-8-olate) can become more cost-effective, less hazardous, and environmentally sustainable.

Structural Isomerism and Polymorphism: Fundamental Investigations

Exploration of Meridional and Facial Isomerism in Aluminium tri(quinolin-8-olate)

Aluminium tri(quinolin-8-olate) is an octahedral chelate complex that can exist in two different geometric isomeric forms: meridional (mer) and facial (fac). upb.ro These isomers are defined by the spatial orientation of the donor atoms of the three bidentate quinolinolate ligands.

Meridional (mer) Isomer: In the mer isomer, the three nitrogen atoms from the quinoline (B57606) rings are arranged in a plane that also contains the central aluminum ion. Two of the nitrogen atoms are trans to each other, while the third is cis to them. Similarly, the three oxygen atoms are arranged in the same plane. This isomer possesses C1 point group symmetry.

Facial (fac) Isomer: In the fac isomer, the three nitrogen atoms (and likewise, the three oxygen atoms) are mutually cis, occupying one face of the coordination octahedron. This arrangement results in a higher symmetry, belonging to the C3 point group.

The meridional isomer is generally considered to be the more thermodynamically stable of the two. researchgate.netmdpi.com

The interconversion between the mer and fac isomers of Aluminium tri(quinolin-8-olate) has been a subject of significant research, with distinct behaviors observed in solution and solid states.

In solution, NMR studies have revealed a fast interconversion between the two geometric isomers. mdpi.comnih.gov Mechanistic studies have shown that during synthesis in aqueous solutions, the mer-Alq3 isomer is often formed in the early stages of the reaction. researchgate.netnih.gov Over extended reaction times, this initially formed mer-Alq3 can gradually convert to the fac-Alq3 isomer, even though the facial form is thermodynamically less stable. researchgate.netnih.gov This suggests a kinetically controlled initial product followed by a slow conversion to a less stable, but perhaps less soluble or differently stabilized, form under specific conditions. Theoretical investigations using Density Functional Theory (DFT) have been employed to study the gas-phase reaction paths and transition states for these monomolecular isomerization processes, providing insight into the energy barriers involved. semanticscholar.org

In the solid state, the isomers are generally locked into specific crystalline structures. The conversion from one form to another typically requires a phase transition, such as recrystallization from a solution or sublimation, rather than a direct solid-state interconversion under ambient conditions.

The final distribution of meridional and facial isomers is highly dependent on the synthesis and processing conditions.

Thermodynamic Stability: The meridional isomer is broadly recognized as the more thermodynamically stable form. researchgate.net Consequently, conventional synthesis methods that allow the system to reach equilibrium typically yield mer-Alq3 as the major product. researchgate.net

Synthesis Conditions: Specific, kinetically controlled synthesis routes have been developed to selectively produce the facial isomer. For instance, reacting aluminum hydroxide (B78521) oxide (AlO(OH)) with 8-hydroxyquinolinol in refluxing deionized water can yield mer-Alq3 after a short reaction time (e.g., 1 hour) and fac-Alq3 after a much longer period (e.g., 90 hours). nih.gov

Catalytic Influence: The presence of certain species in solution can influence the isomeric ratio. DFT calculations have predicted that the presence of the hydronium ion (H3O+) has a favorable influence on the distribution ratio, promoting the formation of the thermodynamically unstable facial isomer. bohrium.comresearchgate.net This suggests that pH and the nature of the solvent system are critical factors.

Solubility: The facial isomer is noted to be less soluble, which can drive its precipitation from solution even if it is the less stable form in a dissolved state. researchgate.net

Polymorphic Forms of Aluminium tri(quinolin-8-olate) and Their Academic Relevance

Beyond isomerism, Aluminium tri(quinolin-8-olate) exhibits polymorphism, meaning it can exist in multiple distinct crystalline structures or phases. wikipedia.org These polymorphs are built from either the mer or fac isomers and differ in their molecular packing within the crystal lattice. This structural variation has profound academic and practical relevance because it directly impacts the material's photoluminescence properties. nih.gov Different polymorphs of the same compound can exhibit different emission colors, quantum yields, and charge-transport characteristics, making the selective preparation of a specific phase crucial for optimizing device performance. nih.gov

At least five crystalline polymorphs of Aluminium tri(quinolin-8-olate) have been identified, designated as the alpha (α), beta (β), gamma (γ), delta (δ), and epsilon (ε) phases. researchgate.net These phases are distinguished by their unique X-ray diffraction patterns and are composed of specific isomers.

Solid-state NMR and X-ray diffraction studies have been instrumental in assigning the isomeric composition of these phases. nih.govscience.gov The α and β phases are known to be composed of the meridional isomer. nih.gov The δ-phase, which is notable for its blue-shifted luminescence compared to the common green emission of the α-phase, is composed of the facial isomer. nih.govdocumentsdelivered.com The γ-phase has been reported by some sources as being formed from the meridional isomer, while other spectroscopic studies have characterized it as being composed of the facial isomer. researchgate.netscience.gov The ε-phase is also reported to be formed by facial isomers. researchgate.net

| Crystalline Phase | Isomeric Composition | Key Characteristics |

|---|---|---|

| α (Alpha) | Meridional (mer) | Commonly synthesized form, exhibits green photoluminescence. upb.ronih.gov |

| β (Beta) | Meridional (mer) | Another polymorph consisting of the mer isomer. nih.gov |

| γ (Gamma) | Facial (fac) or Meridional (mer) | Composition is subject to conflicting reports in the literature. researchgate.netscience.gov |

| δ (Delta) | Facial (fac) | Exhibits a distinct blue-shifted luminescence. nih.govdocumentsdelivered.com |

| ε (Epsilon) | Facial (fac) | A less common phase composed of the fac isomer. researchgate.net |

In addition to its crystalline forms, Aluminium tri(quinolin-8-olate) can exist in an amorphous, or non-crystalline, state. science.gov This glassy state is commonly formed during the fabrication of OLEDs through processes like vapor deposition, where molecules are rapidly condensed onto a substrate, preventing the formation of a long-range ordered crystal lattice. science.gov

Structural analysis using techniques like CP/MAS 13C NMR has revealed that the local structure of amorphous Alq3 is very similar to that of the α-Alq3 crystalline phase. science.gov These studies indicate that the amorphous state is predominantly composed of meridional isomers, although the presence of some facial isomers cannot be entirely ruled out. science.gov

The various forms of Aluminium tri(quinolin-8-olate) can undergo phase transitions, for example, from an amorphous to a crystalline state. Such transitions are often induced by thermal annealing. researchgate.net Studies on thin films of Alq3 have shown that heating can cause the molecules to rearrange from a disordered amorphous state into an ordered crystalline phase. science.gov

The kinetics of this crystallization process can be monitored by techniques such as surface-enhanced Raman scattering. The transition is often marked by an abrupt frequency shift of specific vibrational modes, such as the quinoline-stretching mode. science.gov Research has indicated that the crystallization temperature and the rate of crystallization can be dependent on the thickness of the film, with thinner films showing a lower crystallization temperature. science.gov

Control of Molecular Packing and Supramolecular Assembly

The arrangement of Aluminium tri(quinolin-8-olate) (Alq3) molecules in the solid state is a critical determinant of its material properties, including its photoluminescence and charge transport characteristics. Control over the molecular packing and the resulting supramolecular assembly is therefore a key area of research. This control is primarily exerted through the selection of synthesis and processing conditions, which can favor the formation of specific isomers and polymorphs. The molecular packing in these different solid-state forms is governed by a subtle interplay of intermolecular forces, such as π–π stacking and C–H···π interactions.

Research has demonstrated that both meridional (mer-) and facial (fac-) isomers of Alq3 can be selectively prepared, and these isomers give rise to different crystalline polymorphs. nih.govwikipedia.org The mer-isomer is generally more stable and is the predominant form in commonly prepared Alq3. However, specific conditions can promote the formation of the fac-isomer, which is associated with distinct photoluminescent properties. nih.gov

The control over the supramolecular assembly of Alq3 can be broadly categorized by the preparation methodology: solution-based methods and vapor deposition techniques.

Solution-Based Synthesis and Solvent Effects

In solution-based preparations, the choice of solvent and the presence of other chemical agents play a pivotal role in directing the supramolecular assembly. The inclusion of solvent molecules into the crystal lattice can lead to the formation of solvates, which exhibit unique molecular packing arrangements. For example, an ethanol (B145695) solvate of Alq3 has been identified, which shows structural differences from the unsolvated α-phase. nih.gov Upon removal of the ethanol, the structure can transform, indicating that the solvent acts as a template for a particular assembly. nih.gov

Furthermore, solution-based methods can be employed to create specific nanostructures, demonstrating a high degree of control over the supramolecular organization. Through the use of surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (B86663) (SDS) in a biphasic solvent system (e.g., chloroform (B151607) and water), Alq3 can be assembled into well-defined nano-rods or nano-spheres. google.com The morphology of these nanostructures is dependent on the specific surfactant and concentrations used.

Thermal Treatment and Vapor Deposition

Thermal processing is a significant factor in controlling the polymorphic form of Alq3. The δ-phase of Alq3, which is composed of the fac-isomer and exhibits a characteristic blue luminescence, can be obtained by annealing the more common α-phase (mer-isomer) at elevated temperatures. researchgate.netd-nb.info This thermally induced phase transition demonstrates a method for converting between polymorphs with different molecular packing and, consequently, different optical properties.

For thin-film applications, which are crucial for organic light-emitting diodes (OLEDs), vapor deposition is a common fabrication technique. The parameters of the deposition process have a direct impact on the molecular packing in the resulting film. Studies have shown a correlation between the deposition rate and the density of the Alq3 film; a higher deposition rate can lead to a more densely packed film. researchgate.net

The angle of deposition also provides a means to control the molecular arrangement. Oblique-angle deposition, where the substrate is not perpendicular to the source, can induce a higher degree of molecular alignment within the thin film. ifo.lviv.ua This anisotropy in molecular orientation can lead to desirable properties such as polarized photoluminescence.

The packing of molecules in the various crystalline forms is characterized by specific intermolecular contacts. In the α- and β-polymorphs, which consist of the mer-isomer, there are well-defined short contacts between the quinolin-8-olate ligands of adjacent molecules. acs.org These π–π stacking interactions, with interligand spacings typically in the range of 3.5 to 3.9 Å, are fundamental to the supramolecular assembly. acs.org The density of the molecular packing and the distances of these intermolecular contacts have been directly correlated with the photoluminescent properties of the material. acs.org

Table 1: Influence of Preparation Method on Alq3 Supramolecular Assembly

| Preparation Method | Controlling Factors | Resulting Structure/Polymorph | Key Characteristics |

| Solution Precipitation | Solvent choice (e.g., ethanol) | Solvated crystals | Molecular packing influenced by included solvent molecules. nih.gov |

| Surfactant-Assisted Solution Method | Surfactant type (e.g., CTAB, SDS) | Nanorods, Nanospheres | Controlled supramolecular assembly into specific morphologies. google.com |

| Thermal Annealing | Annealing Temperature (~410 °C) | δ-phase (fac-isomer) | Conversion from mer- to fac-isomer, resulting in blue luminescence. researchgate.net |

| Vacuum Evaporation | Deposition Rate | Densely packed amorphous or polycrystalline films | Higher rate can lead to higher molecular packing density. researchgate.net |

| Oblique-Angle Deposition | Angle of incidence | Ordered thin films | Induces alignment of molecules, leading to polarized luminescence. ifo.lviv.ua |

Table 2: Crystallographic Data for Selected Alq3 Polymorphs

| Polymorph | Isomer | Crystal System | Space Group | Key Lattice Parameters (Å) | Ref. |

| α-Alq3 | mer | Triclinic | P-1 | a=6.2586, b=12.914, c=14.743 | acs.org |

| β-Alq3 | mer | Triclinic | P-1 | a=8.4433, b=10.2522, c=13.1711 | acs.org |

| γ-Alq3 | mer | Trigonal | P-31c | a=14.41, c=6.22 | acs.org |

Advanced Characterization Techniques and Methodologies for Structural and Electronic Elucidation

Spectroscopic Probing of Electronic and Vibrational Structures

Spectroscopy is a powerful tool for investigating the intricate electronic and vibrational landscapes of Alq3. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce information about bond vibrations, electronic transitions, and the local chemical environment of constituent atoms.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are quantized and correspond to the stretching, bending, and torsional motions of the chemical bonds within the Alq3 complex. Analysis of IR and Raman spectra provides a molecular fingerprint, allowing for the identification of the compound and the study of its structural characteristics.

The spectra of Alq3 are rich with features corresponding to the quinoline (B57606) ligands and the central aluminum chelate structure. Key vibrational modes include those associated with the C-H, C-C, and C-N bonds of the aromatic rings, as well as vibrations involving the Al-O and Al-N coordinate bonds. For instance, absorptions related to O-Al stretching and C-O-Al bending modes are crucial for understanding the coordination environment of the aluminum center. qmul.ac.uk Studies combining experimental spectra with theoretical calculations, such as Density Functional Theory (DFT), have enabled detailed assignments of the observed vibrational bands to specific molecular motions. qmul.ac.uk

Changes in the vibrational spectra can indicate structural rearrangements. For example, annealing thin films of Alq3 has been shown to cause shifts and changes in the intensity of certain Raman peaks, suggesting a structural reorganization within the film. qmul.ac.uk Such analyses are vital for understanding the morphological stability of Alq3 in thin-film devices.

Table 1: Selected Vibrational Modes of Aluminium tri(quinolin-8-olate)

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Ring Stretching | 1597 | Raman |

| Ring Stretching/CH Bending Coupling | 1394 | Raman |

| O-Al Stretching / C-O-Al Bending | Multiplets in the lower frequency region | Infrared (IR) |

| C-H Wagging | Varies | Infrared (IR) & Raman |

| Ring Torsion | Varies | Infrared (IR) & Raman |

Vibrational spectroscopy is particularly sensitive to the local environment of the molecule, making it an excellent technique for studying intermolecular interactions and charge transfer phenomena. When Alq3 molecules interact with each other in the solid state or with other materials, such as metals in an OLED, the resulting electronic perturbations can cause shifts in the vibrational frequencies.

For instance, the interaction of Alq3 with alkali metals like potassium has been studied using surface-enhanced Raman scattering (SERS) and infrared reflection-absorption spectroscopy (IRRAS). tu-chemnitz.de Upon doping with potassium, it has been observed that electrons are transferred from the metal atoms to the Alq3 molecules, localizing on one of the quinoline ligands. tu-chemnitz.dearizona.edu This charge transfer induces changes in the vibrational spectra. While large frequency shifts are not typically observed, significant changes in the relative intensities and lineshapes of vibrational modes involving Al-O or Al-N vibrations are apparent. tu-chemnitz.de This suggests that the perturbation caused by the charge transfer is localized around the oxygen and nitrogen atoms of the quinoline ligands. tu-chemnitz.de

These studies are crucial for understanding the electronic processes at the interfaces between Alq3 and metal electrodes in OLEDs, which directly impact device performance and stability. The subtle shifts and intensity changes in the vibrational spectra provide a window into the nature of charge injection and transport at a molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of Aluminium tri(quinolin-8-olate) in both solution and the solid state. Alq3 can exist as two geometric isomers: the meridional (mer) isomer, which has C1 symmetry, and the facial (fac) isomer, with C3 symmetry. qmul.ac.uk The mer isomer is generally considered to be the more thermodynamically stable form. NMR studies have been instrumental in identifying the predominant isomeric form in different preparations of Alq3. nih.gov While the mer isomer is often dominant, NMR evidence suggests a fast interconversion between the geometric isomers in solution. nih.gov

The dynamic nature of the Alq3 complex has also been investigated using NMR techniques. Two-dimensional exchange NMR spectroscopy, for example, has been used to study the kinetics of ligand exchange in the mer isomer in solution. soton.ac.ukresearchgate.net These studies have revealed that the three inequivalent ligands in the mer-Alq3 complex exchange with each other on a timescale of about 5 s⁻¹ at room temperature. soton.ac.uknih.gov This internal mobility of the Alq3 complex is an important factor that can influence the morphology of vapor-deposited thin films and the stability of OLED devices. soton.ac.uknih.gov

In the solid state, Alq3 can exist in several different crystalline forms, or polymorphs, each with distinct physical properties. Solid-state NMR (ssNMR), particularly ¹³C and ²⁷Al NMR, is a powerful technique for distinguishing between these polymorphs and characterizing structural disorder. researchgate.netnih.gov Unlike diffraction techniques that require long-range order, ssNMR probes the local atomic environment and is therefore well-suited for studying both crystalline and amorphous materials. nih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR experiments have been used to analyze the isomeric states and intermolecular packing in various Alq3 polymorphs (α, γ, and δ) and in the amorphous state. nih.gov These studies have shown that the α- and amorphous forms of Alq3 are predominantly composed of the meridional isomer, while the γ- and δ-phases consist of the facial isomer. researchgate.netnih.gov Furthermore, ssNMR has revealed that the local structures in amorphous and α-Alq3 are disordered, whereas they are well-defined in the γ- and δ-polymorphs. researchgate.netnih.gov

²⁷Al is a quadrupolar nucleus, and its NMR spectrum is sensitive to the symmetry of the electric field gradient around the aluminum atom. This makes ²⁷Al NMR an excellent probe for the local coordination environment of the Al³⁺ ion. nih.gov Two-dimensional (2D) Multiple-Quantum Magic-Angle Spinning (MQMAS) NMR experiments have demonstrated that the aluminum occupies a single, unique crystallographic site in the different polymorphs of Alq3. researchgate.net The quadrupolar parameters obtained from these experiments can be correlated with theoretical calculations to provide a detailed picture of the Al coordination sphere. researchgate.net

Table 2: Isomeric Composition of Alq3 Polymorphs Determined by Solid-State NMR

| Polymorph/State | Predominant Isomer | Local Structure |

|---|---|---|

| α-Alq3 | Meridional | Disordered |

| γ-Alq3 | Facial | Well-defined |

| δ-Alq3 | Facial | Well-defined |

| Amorphous Alq3 | Meridional | Disordered |

Solution-state NMR spectroscopy provides valuable insights into the dynamic processes occurring within the Alq3 molecule in solution. One of the key dynamic features of Alq3 is the exchange between its three quinolin-8-olate ligands. Two-dimensional (2D) exchange NMR spectroscopy has been employed to study the kinetics of this ligand exchange process in the meridional isomer of Alq3. soton.ac.uknih.gov

These experiments have revealed that the three symmetry-inequivalent ligands of mer-Alq3 undergo exchange at a rate of approximately 5 s⁻¹ at room temperature. soton.ac.uknih.gov A proposed mechanism for this exchange involves consecutive 180° flips of the ligands. soton.ac.uknih.gov The activation enthalpies for these flips have been determined to be in the range of 83 to 106 kJ mol⁻¹. soton.ac.uknih.gov The positive activation entropies suggest a highly disordered transition state for the exchange process. soton.ac.uknih.gov

This understanding of the internal dynamics of the Alq3 complex is significant as it sheds light on the molecule's inherent mobility. soton.ac.ukresearchgate.net These dynamic properties can have important implications for the formation of thin films via vapor deposition and may play a role in the crystallization-related failure mechanisms of OLED devices. soton.ac.uknih.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful surface-sensitive techniques that provide element-specific information about the electronic structure of materials. In the context of Aluminium tri(quinolin-8-olate), these methods are used to probe the core-level and unoccupied electronic states of the constituent elements (Al, N, O, C), offering insights into chemical bonding and charge distribution.

XPS studies on pristine and alkali metal-doped Alq3 thin films have been instrumental in understanding the nature of charge injection. arizona.edu When Alq3 is doped with metals like potassium or lithium, XPS reveals that the transferred electrons are localized on the ligands of the Alq3 molecule. arizona.edu This is evidenced by the appearance of a new peak at a lower binding energy in the N 1s core-level spectrum, indicating a change in the chemical environment of the nitrogen atoms on the ligand that accepts the electron. researchgate.net

The combination of experimental XPS and UPS (Ultraviolet Photoelectron Spectroscopy) with quantum-chemical calculations has provided a detailed picture of the electronic structure of Alq3. arizona.edu Upon doping, a new spectral feature emerges in the valence band, which corresponds to the electron being stored on one of the three ligands. arizona.edu These findings are crucial for understanding the fundamental electronic processes that govern the operation of Alq3-based organic electronic devices.

Resonant X-ray Emission Spectroscopy (RXES) for Partial Densities of States

Resonant X-ray Emission Spectroscopy (RXES) is a powerful, element-specific probe used to investigate the electronic structure of materials. In the study of Alq3, RXES has been instrumental in directly measuring the partial densities of states (PDOS) for the constituent elements.

Research combining RXES with X-ray photoelectron spectroscopy, X-ray absorption spectroscopy, and density functional theory (DFT) calculations has provided a detailed picture of the element-specific electronic structure of Alq3. Specifically, RXES has been used to directly measure the carbon, nitrogen, and oxygen 2p partial densities of states. The experimental results have shown good agreement with DFT calculations, validating the theoretical models used to describe the electronic properties of the molecule.

| Technique | Information Obtained | Key Findings |

|---|---|---|

| Resonant X-ray Emission Spectroscopy (RXES) | Element- and site-specific partial densities of states (PDOS) | Direct measurement of C, N, and O 2p partial densities of states. Good agreement with Density Functional Theory (DFT) calculations. Ability to probe PDOS of individual carbon sites. |

Diffraction and Imaging Techniques for Structural Elucidation

The morphology and crystalline structure of Alq3, particularly in thin-film form, significantly impact device performance. X-ray diffraction and electron microscopy are essential tools for elucidating these structural characteristics.

X-ray Diffraction (XRD) is a primary technique for identifying the crystal structure and phase of materials. Alq3 is known to exist in several crystalline polymorphs, with the α-phase (meridional isomer) and γ-phase being notable examples. XRD patterns are used to distinguish between these phases. For instance, studies have shown that the synthesis conditions, such as reaction time, can determine whether the α-phase or γ-phase is formed.

In the context of thin films, XRD is used to assess crystallinity and orientation. As-deposited Alq3 films are often amorphous, but thermal annealing can induce crystallization. High-temperature XRD (HT-XRD) studies on Alq3 thin films have shown that annealing at specific temperatures can lead to the emergence of crystalline phases. For example, films annealed above 150°C have been shown to reveal the presence of crystalline Alq3. The analysis of XRD data also allows for the determination of mass density in thin films, which has been found to be in excellent agreement with experimental measurements.

| Polymorph/Form | XRD Application | Observed Characteristics |

|---|---|---|

| α-Alq3 | Phase Identification | Formed by meridional isomers. |

| γ-Alq3 | Phase Identification | Can be obtained by heating the α-phase. |

| Thin Films | Crystallinity Analysis | Often amorphous as-deposited; annealing (e.g., >150°C) can induce crystallization. |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for visualizing the surface morphology and internal nanostructure of Alq3 films and nanostructures.

SEM provides high-resolution images of the surface topography. SEM images of Alq3 films reveal details about surface uniformity, grain structure, and the presence of defects. For instance, studies have used SEM to examine the surface of pristine Alq3 films and compare them to films incorporated with other materials, observing changes in morphology. Cross-sectional SEM can also be employed to measure the thickness of the deposited films.

TEM offers even higher resolution, enabling the investigation of nanoscale features. TEM has been used to characterize Alq3 nanoparticles, revealing their size, shape, and crystallinity. For example, TEM images have confirmed the formation of rice-like, single-crystal Alq3 nanoparticles. Selected area electron diffraction (SAED) patterns obtained via TEM can confirm the single-crystal nature of these nanostructures. These techniques are crucial for understanding how fabrication processes control the nanostructure of Alq3, which in turn affects its luminescent and charge-transport properties.

| Technique | Area of Investigation | Key Research Findings |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology and film thickness | Provides visualization of surface uniformity and grain structure. Cross-sectional imaging measures film thickness. |

| Transmission Electron Microscopy (TEM) | Nanostructure and crystallinity | Characterizes size and shape of nanoparticles (e.g., rice-like structures). SAED patterns confirm single-crystal nature. |

Advanced Thermal Analysis Techniques for Phase Transitions

The thermal stability and phase behavior of Alq3 are critical for the longevity and operational stability of OLED devices. Advanced thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide essential data on these properties.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the detection of phase transitions. Studies using a combination of XRD and DSC have precisely identified the phase transition of Alq3 from the α-phase to the γ-phase occurring in the range of 643–669 K. researchgate.netresearchgate.net DSC thermograms also show a sharp endothermic peak corresponding to the melting of Alq3 at approximately 709 K. researchgate.net

TGA measures the change in mass of a sample as a function of temperature. For Alq3, TGA reveals that decomposition accompanies the melting and evaporation processes at temperatures above 703 K. researchgate.net These thermal analyses are crucial for defining the upper-temperature limits for device fabrication and operation, ensuring the material's integrity is not compromised.

| Thermal Event | Temperature Range (K) | Technique(s) |

|---|---|---|

| α to γ Phase Transition | 643 - 669 | DSC, XRD-DSC |

| Melting | ~709 (Peak Temperature) | DSC |

| Decomposition | >703 | TGA |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure and excited state properties of molecules. nih.govaip.orgosti.govresearchgate.net These computational tools have been extensively applied to Alq3 to elucidate its fundamental characteristics.

DFT calculations are widely employed to determine the most stable geometric arrangement of atoms in the Alq3 molecule (geometry optimization) and to predict its electronic properties. nih.gov The molecule consists of a central aluminum ion octahedrally coordinated to three 8-hydroxyquinolinate ligands. nih.gov

Computational studies have explored the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in OLEDs. nih.govd-nb.info The HOMO is typically localized on the electron-rich phenoxide part of the quinolate ligand, while the LUMO is centered on the electron-deficient pyridyl ring. researchgate.netresearchgate.net This spatial separation of the frontier orbitals is a key factor in its electronic behavior. Good agreement is generally found between DFT calculations and experimental measurements from techniques like photoelectron spectroscopy. nih.govaip.orgosti.gov

Table 1: Calculated Electronic Properties of Aluminium tri(quinolin-8-olate)

| Property | Calculated Value (eV) | Method/Reference |

|---|---|---|

| HOMO | -5.62 | ossila.com |

| LUMO | -2.85 | ossila.com |

| HOMO | ≈ -5.95 | d-nb.info |

| LUMO | ≈ -3.0 | d-nb.info |

| HOMO-LUMO Gap | 2.156 | DFT researchgate.net |

Time-Dependent DFT (TD-DFT) is the primary computational method for studying the excited states of Alq3, allowing for the prediction of absorption and emission spectra. researchgate.netresearchgate.netq-chem.com Calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. youtube.com

The lowest energy absorption and the corresponding photoluminescent emission in Alq3 are attributed to an electronic transition from the HOMO to the LUMO. researchgate.netresearchgate.net This transition involves a partial charge transfer from the phenoxide to the pyridyl side of a single quinolate ligand. researchgate.net TD-DFT calculations have been successful in reproducing experimental UV-Vis absorption and photoluminescence spectra, confirming the nature of the electronic transitions responsible for its light-emitting properties. researchgate.netyoutube.com

Table 2: Experimental and Calculated Optical Properties of Aluminium tri(quinolin-8-olate)

| Property | Wavelength (nm) | Medium/Method | Reference |

|---|---|---|---|

| Absorption (λmax) | 259 | in THF | ossila.com |

| Absorption (λmax) | 377 | in EtOH | researchgate.net |

| Fluorescence (λmax) | 512 | in THF | ossila.com |

| Delayed Fluorescence | 478 | in ME matrix at 77K | researchgate.net |

| Phosphorescence | 567 | in ME matrix at 77K | researchgate.net |

Alq3 can exist as two different geometric isomers: meridional (mer) and facial (fac). wikipedia.org In the mer isomer, the three nitrogen atoms are in a plane that includes the aluminum atom, while in the fac isomer, the three nitrogen atoms form a face of the octahedron. DFT calculations have been crucial in understanding the relative stabilities and the energy landscape connecting these two forms. nih.govupb.roresearchgate.net

Most computational studies predict that the mer-Alq3 isomer is thermodynamically more stable than the fac-Alq3 isomer. researchgate.netnih.gov The calculated energy difference is typically in the range of 4 to 10 kJ/mol. upb.ronih.gov Theoretical studies have also investigated the reaction pathways for the conversion between isomers, sometimes involving solvent or catalytic species, to explain experimental observations where the less stable fac isomer can be selectively synthesized. nih.govresearchgate.netnih.gov

Table 3: Calculated Energy Difference between mer and fac Isomers of Alq3

| Energy Difference (mer vs. fac) | Computational Method | Reference |

|---|---|---|

| mer-Alq3 is more stable by 6.27 kcal/mol (≈ 26.2 kJ/mol) | DFT | upb.ro |

| meridional isomers are lower in energy by about 10 kJ/mol | DFT | nih.gov |

| Energy difference is estimated at 4 kcal/mol (≈ 16.7 kJ/mol) | DFT (BYLP functional) | upb.ro |

In the solid state, the properties of Alq3 are heavily influenced by how the molecules pack together and the nature of the intermolecular interactions. Computational studies have modeled the crystal structures of different polymorphs (crystalline forms) of Alq3, such as the α, β, and γ phases. acs.org These simulations reveal the importance of non-covalent interactions, particularly π-π stacking between the quinoline (B57606) ligands of adjacent molecules. acs.org The arrangement and distance between molecules are shown to directly impact the material's optical properties, with denser packing and shorter intermolecular contacts leading to a red-shift in the fluorescence spectrum. acs.org DFT calculations that include dispersion corrections are used to accurately model these weak but crucial interactions. uoa.grresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While static DFT calculations provide a picture of stable structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of Alq3 over time. Although less common than DFT studies for this compound, MD can provide insights into molecular motions and conformational changes. For instance, the intrinsic dynamics of the Alq3 molecule have been investigated using two-dimensional exchange NMR spectroscopy, a technique complemented by computational modeling to understand dynamic processes that can influence device processing and degradation. soton.ac.ukresearchgate.net

Quantum Chemical Methods for Charge Transfer Integral Analysis

The efficiency of charge transport in organic semiconductors like Alq3 depends on the rate at which charge carriers (electrons and holes) can hop between adjacent molecules. This hopping rate is strongly dependent on the electronic coupling, or charge transfer integral, between the molecules. rsc.orgarizona.edu Quantum chemical methods, often based on DFT and combined with Marcus theory, are used to calculate these integrals for various molecular orientations. researchgate.net

These calculations have been instrumental in explaining why Alq3 is a significantly better electron transporter than a hole transporter. d-nb.inforsc.org The results show that the spatial extent and symmetry of the LUMOs allow for a much larger electronic coupling for electrons compared to the coupling between HOMOs for holes. researchgate.net This difference in intermolecular electronic overlap leads to electron mobilities that are orders of magnitude higher than hole mobilities, a key property for its role in OLEDs. rsc.orgresearchgate.netacs.org

Theoretical Modeling of Spectroscopic Signatures

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), serves as a powerful tool for interpreting and predicting the spectroscopic properties of Aluminium tri(quinolin-8-olate) (Alq3). These theoretical models provide deep insights into the electronic structure and dynamics that govern its interaction with electromagnetic radiation, from infrared to X-rays.

UV-Visible Absorption and Photoluminescence

Theoretical calculations have been instrumental in understanding the nature of Alq3's prominent absorption and emission bands in the ultraviolet-visible (UV-Vis) spectrum. TD-DFT is a widely used method to simulate the electronic transitions that correspond to these spectroscopic features.

Detailed research findings indicate that the lowest singlet electronic transition (S₀ → S₁) in Alq3 is primarily a π–π* transition. researchgate.netacs.org Computational models have shown that this transition is largely localized on one of the three quinolate ligands, rather than being delocalized across the entire molecule. researchgate.net When the molecule is in its ground state, TD-DFT calculations can predict the absorption spectrum. To predict the emission spectrum (photoluminescence), the molecule's geometry is first optimized in its first excited state (S₁), and then a single-point TD-DFT calculation is performed. youtube.com

The agreement between theoretical predictions and experimental results is often very good. For instance, TD-DFT calculations using the B3-LYP hybrid functional have been able to predict the emission wavelength and the Stokes shift with remarkable accuracy. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, was calculated to be 123 nm, in excellent agreement with the experimentally observed value of 126 nm. researchgate.net

| Spectroscopic Feature | Experimental Wavelength (nm) | Theoretically Calculated Wavelength (nm) | Computational Method | Reference |

|---|---|---|---|---|

| Absorption (in Ethanol) | ~377 | - | - | researchgate.net |

| Absorption (in nanoporous alumina) | 358 | - | - | researchgate.net |

| Emission (Solution Phase) | 514 | 538 | TD-B3-LYP/3-21+G | researchgate.net |

| Stokes Shift | 126 | 123 | TD-B3-LYP/3-21+G | researchgate.net |

Phosphorescence and Triplet States

Theoretical modeling is also crucial for understanding the phosphorescence of Alq3, which originates from the radiative decay from the lowest triplet excited state (T₁) to the singlet ground state (S₀). The energy of this triplet state is a key parameter. Experimental studies involving phosphorescent sensitizers have determined the triplet energy of Alq3 to be approximately 2.03 eV. researchgate.net Delayed luminescence measurements have identified the triplet energies for the meridional and facial isomers as 2.11 eV and 2.16 eV, respectively. researchgate.net

Computational studies help elucidate the mechanisms of phosphorescence, including triplet energy transfer. For example, in systems where Alq3 is doped with phosphorescent molecules like fac-tris(2-phenylpyridine) iridium [Ir(ppy)3], theoretical models can explain how the efficient triplet energy transfer from the dopant to Alq3 enhances the host's phosphorescence. researchgate.netbu.edu These models can also account for how local deformations in the host matrix can lead to stronger host-guest triplet-triplet coupling and spin-orbit mixing, which facilitates the otherwise forbidden triplet emission. bu.edu

| Parameter | Isomer | Experimental Value (eV) | Source |

|---|---|---|---|

| Triplet Energy | Not specified (in amorphous film) | 2.03 | researchgate.net |

| Triplet Energy | Meridional (α-phase) | 2.11 ± 0.1 | researchgate.net |

| Triplet Energy | Facial (δ-phase) | 2.16 ± 0.1 | researchgate.net |

Vibrational and Resonance Spectroscopy

DFT calculations are used to simulate the infrared (IR) absorption spectra of Alq3 by computing its normal modes of vibration. The calculated vibrational frequencies can then be compared with experimental IR and Raman spectroscopy data to assign specific peaks to molecular motions. researchgate.netresearchgate.net For example, the structural relaxation of Alq3 upon electronic excitation can be expressed in terms of ground-state normal modes, allowing for the assignment of vibronic structure observed in low-temperature emission spectra to a specific quinolate skeletal vibrational mode. researchgate.net Two-color sum-frequency generation (SFG) spectroscopy, combined with theoretical analysis, has been used to probe the vibrational and electronic states at Alq3 interfaces, revealing how interactions with metals like aluminum can perturb the C═C stretching modes of the quinolate rings. acs.org

Similarly, computational methods can predict the nuclear magnetic resonance (NMR) spectra. Calculations of ¹H and ¹³C NMR chemical shifts have been shown to be in good agreement with experimental data. researchgate.net Such theoretical spectra aid in confirming the molecular structure and provide insights into the coordination environment, for instance, demonstrating that the coordinate interaction between the Al³⁺ ion and the oxygen atom is more intensive than that with the nitrogen atom. researchgate.net

X-ray Spectroscopy

The electronic structure of Alq3 has been effectively studied by combining experimental X-ray spectroscopy with DFT calculations. nih.gov Resonant and non-resonant X-ray emission spectroscopy (XES) can directly measure the partial densities of states (pDOS) of the carbon, nitrogen, and oxygen 2p orbitals. The results from these experiments show good agreement with DFT calculations, validating the theoretical model of the electronic structure. nih.gov Furthermore, theoretical modeling helps interpret X-ray absorption spectroscopy (XAS) data, providing a comprehensive picture of both the occupied and unoccupied electronic states. nih.gov

Charge Transport and Electronic Structure Investigations

Electron and Hole Transport Mechanisms in Aluminium tri(quinolin-8-olate)

Charge transport in Alq3 is predominantly a hopping process, where electrons and holes move between adjacent molecules. The efficiency of this transport is influenced by several factors, including the molecular packing, electronic coupling between molecules, and the presence of disorder.

Hopping Model and Marcus Electron Transfer Theory

The charge transport in Alq3 can be described by a hopping model, where charge carriers (electrons or holes) jump between localized states on individual Alq3 molecules. kit.edunih.gov The rate of this hopping process is well-described by the semi-classical Marcus electron transfer theory. kit.edunih.govrsc.org This theory considers the transfer of an electron between a donor and an acceptor molecule, taking into account the electronic coupling between the molecules and the reorganization energy.

The Marcus theory equation for the transfer rate (k_if) is given by: kit.edu

Where:

is the electronic coupling (or transfer integral) between the initial and final states.

is the reduced Planck constant.

is the reorganization energy, which is the sum of the intramolecular and intermolecular reorganization energies.

is the Boltzmann constant.

is the temperature.

is the change in Gibbs free energy for the transfer.

Quantum chemistry calculations have been employed to determine the parameters for Marcus theory in Alq3. For instance, the internal reorganization energies for electrons and holes have been calculated to be 0.276 eV and 0.242 eV, respectively. nih.gov These theoretical frameworks provide a foundation for understanding and predicting charge mobility in Alq3. kit.edunih.govresearchgate.net

Influence of Energetic and Positional Disorder on Charge Mobility

In amorphous thin films of Alq3, which are typical in OLEDs, the molecules are not arranged in a perfectly ordered crystal lattice. This leads to two main types of disorder that significantly impact charge mobility: energetic disorder and positional (or off-diagonal) disorder. kit.eduresearchgate.netd-nb.infonih.gov

Energetic disorder arises from variations in the site energies of the molecules, primarily due to differences in the local electrostatic environment caused by the random orientation of neighboring molecules with permanent dipole moments. d-nb.info This creates a distribution of energy levels, often modeled as a Gaussian density of states (DOS), which can trap charge carriers and hinder their transport. ucsb.edursc.org A broader DOS distribution leads to lower charge mobility as carriers relax into deep tail states. ucsb.edu

Positional disorder refers to the random variations in the distances and relative orientations between adjacent Alq3 molecules. researchgate.netd-nb.info This directly affects the electronic coupling () between molecules, as the overlap of molecular orbitals is highly sensitive to their spatial arrangement. kit.edunih.gov Studies have suggested that positional disorder is the dominant mechanism for the dispersive transport of electrons in Alq3. researchgate.netd-nb.info

The combination of these disorder effects leads to charge transport being dominated by a few highly conducting pathways through the material. kit.edursc.org This can result in a dependence of mobility on the thickness of the Alq3 film, as thicker films have a higher probability of these pathways being broken. kit.edu

Space-Charge Limited Conduction (SCLC) Studies

Space-charge limited conduction (SCLC) is a powerful technique used to investigate charge transport and determine the charge carrier mobility in organic semiconductors like Alq3. researchgate.netresearchgate.netresearchgate.netfluxim.com In an SCLC measurement, charge carriers are injected into the material from an ohmic contact, and when the injected charge density exceeds the intrinsic carrier density, the current becomes limited by the space charge built up within the material. fluxim.comarxiv.orgyoutube.com

By analyzing the current-voltage (I-V) characteristics of a device operating in the SCLC regime, key transport parameters can be extracted. The simplest model for a trap-free insulator is the Mott-Gurney law, which predicts a quadratic dependence of the current on the voltage. researchgate.net However, in real materials like Alq3, the presence of traps and the field-dependence of mobility necessitate more complex models. researchgate.netresearchgate.net

SCLC studies have been instrumental in determining the electron mobility in Alq3, which is typically found to be on the order of 10⁻⁷ cm²/Vs to 10⁻⁶ cm²/Vs, although there can be significant sample-to-sample variation. researchgate.net These studies have also provided evidence for dispersive hopping transport and have been used to probe the distribution of trap states within the energy gap of Alq3. d-nb.inforesearchgate.net

| Parameter | Typical Value/Observation | Significance | References |

|---|---|---|---|

| Electron Mobility | ~10-7 - 10-6 cm2/Vs | Indicates relatively slow electron transport compared to inorganic semiconductors. | researchgate.net |

| Field Dependence of Mobility | Poole-Frenkel-like dependence | Characteristic of hopping transport in disordered systems. | d-nb.info |

| Dispersive Transport | Revealed by frequency-dependent mobility | Suggests a wide distribution of hopping times, often attributed to positional disorder. | researchgate.netd-nb.info |

| Trap States | Presence of distributed trap states within the energy gap | Traps can limit the current and influence the I-V characteristics. | d-nb.inforesearchgate.net |

Role of Frontier Orbitals (HOMO/LUMO) in Charge Transport

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a central role in determining the charge transport properties of Alq3. kit.edursc.orgwayne.edulibretexts.org In simple terms, the HOMO level is associated with hole transport, while the LUMO level is associated with electron transport. youtube.comyoutube.com

Theoretical and experimental studies have shown that the HOMO and LUMO in the meridional isomer of Alq3 (mer-Alq3) are highly localized on specific parts of the molecule. wayne.edu The HOMO is predominantly localized on the phenoxide side of a single quinolate ligand, while the LUMO is localized on the pyridyl side. wayne.edu

This spatial separation of the frontier orbitals is a key reason why Alq3 is a better electron transporter than a hole transporter. The overlap between the LUMOs of adjacent molecules, which facilitates electron hopping, can be significantly larger than the overlap between the HOMOs. nih.gov This difference in orbital overlap leads to a larger electronic coupling for electrons compared to holes, resulting in electron mobilities that are typically two orders of magnitude greater than hole mobilities. kit.edunih.govrsc.org

The energy levels of the HOMO and LUMO are also critical for charge injection from the electrodes into the Alq3 layer. d-nb.info The alignment of the electrode's Fermi level with the HOMO and LUMO levels of Alq3 determines the energy barriers for hole and electron injection, respectively. d-nb.info

| Orbital | Calculated Energy (eV) | Experimental Energy (eV) | Significance in Charge Transport | References |

|---|---|---|---|---|

| HOMO | -5.14 (without environment) | ~ -5.8 to -5.95 | Primary pathway for hole transport. Energy level determines hole injection barrier. | d-nb.inforesearchgate.net |

| LUMO | -1.91 (without environment) | ~ -3.0 | Primary pathway for electron transport. Energy level determines electron injection barrier. | d-nb.inforesearchgate.net |

Interfacial Charge Transfer and Energy Level Alignment

The interfaces between the metallic electrodes and the Alq3 layer are critical for the efficient operation of OLEDs. The electronic structure at these interfaces, including charge transfer and energy level alignment, dictates the efficiency of charge injection.

Metal/Aluminium tri(quinolin-8-olate) Interface Electronic Structure

The deposition of a metal onto an Alq3 film, or vice versa, leads to complex interactions at the interface that can significantly alter the electronic landscape compared to the bulk materials. researchgate.netresearchgate.netelsevierpure.com These interactions include charge transfer, the formation of new chemical species, and the creation of an interface dipole. researchgate.netmdpi.com

When a low work function metal, such as calcium or magnesium, is deposited onto Alq3, charge transfer from the metal to the Alq3 molecules occurs. researchgate.netresearchgate.net This results in the formation of a radical anion of Alq3 and the appearance of new states within the energy gap of the Alq3. researchgate.netkoreascience.kr This charge transfer can lead to a "doping" effect near the interface, which can bend the energy levels of the Alq3 and reduce the electron injection barrier. researchgate.netresearchgate.net Photoemission spectroscopy studies have observed shifts in the core level spectra of the constituent atoms of Alq3, providing direct evidence of this charge transfer and chemical interaction. researchgate.netresearchgate.netnih.gov

The formation of an interface dipole layer at the metal/Alq3 interface causes a shift in the vacuum level. researchgate.netelsevierpure.comacs.org This dipole can either increase or decrease the charge injection barrier depending on its direction and magnitude. For example, at the interface between Alq3 and gallium nitride, an interface dipole of -0.2 eV was observed. mdpi.com In contrast, the insertion of a thin layer of lithium fluoride (B91410) (LiF) between the aluminum cathode and Alq3 is a common strategy to improve electron injection, which is attributed to a significant interface dipole and favorable band bending. researchgate.netacs.org

The nature of the interaction at the metal/Alq3 interface is highly dependent on the reactivity of the metal. While reactive metals like Ca and Mg tend to form a charge-transfer complex, less reactive metals like gold may exhibit weaker interactions. researchgate.netresearchgate.netkoreascience.kr In some cases, such as with aluminum deposition on Alq3, destructive chemical reactions can occur, which can be detrimental to device performance. researchgate.net

| Metal | Interface Phenomenon | Effect on Electronic Structure | References |

|---|---|---|---|

| Ca, Mg (Low Work Function) | Charge transfer from metal to Alq3 | Formation of gap states, band bending, reduced electron injection barrier. | researchgate.netresearchgate.net |

| Al | Destructive chemical reaction | Smaller core level shifts, poor electron injection. | researchgate.net |

| Au (High Work Function) | Weaker interaction compared to reactive metals. | Formation of an interface dipole. | researchgate.netresearchgate.netkoreascience.kr |